![molecular formula C19H16ClN3O2 B4110770 1-(3-chlorophenyl)-3-(5,6-dimethyl-1H-benzimidazol-1-yl)-2,5-pyrrolidinedione](/img/structure/B4110770.png)
1-(3-chlorophenyl)-3-(5,6-dimethyl-1H-benzimidazol-1-yl)-2,5-pyrrolidinedione
Overview
Description
1-(3-chlorophenyl)-3-(5,6-dimethyl-1H-benzimidazol-1-yl)-2,5-pyrrolidinedione, also known as CPD, is a compound that has gained significant attention in scientific research due to its potential therapeutic applications. CPD is a heterocyclic compound that contains a pyrrolidine ring and a benzimidazole ring.
Mechanism of Action
The mechanism of action of 1-(3-chlorophenyl)-3-(5,6-dimethyl-1H-benzimidazol-1-yl)-2,5-pyrrolidinedione is not fully understood. However, it has been shown to inhibit the activity of certain enzymes, such as topoisomerase II, which is involved in DNA replication and repair. 1-(3-chlorophenyl)-3-(5,6-dimethyl-1H-benzimidazol-1-yl)-2,5-pyrrolidinedione has also been shown to inhibit the activity of certain viral enzymes, such as the HIV-1 integrase.
Biochemical and Physiological Effects:
1-(3-chlorophenyl)-3-(5,6-dimethyl-1H-benzimidazol-1-yl)-2,5-pyrrolidinedione has been shown to have several biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. 1-(3-chlorophenyl)-3-(5,6-dimethyl-1H-benzimidazol-1-yl)-2,5-pyrrolidinedione has also been shown to inhibit the replication of certain viruses, such as HIV-1. In addition, 1-(3-chlorophenyl)-3-(5,6-dimethyl-1H-benzimidazol-1-yl)-2,5-pyrrolidinedione has been shown to have anti-inflammatory effects.
Advantages and Limitations for Lab Experiments
One advantage of using 1-(3-chlorophenyl)-3-(5,6-dimethyl-1H-benzimidazol-1-yl)-2,5-pyrrolidinedione in lab experiments is its potential therapeutic applications. 1-(3-chlorophenyl)-3-(5,6-dimethyl-1H-benzimidazol-1-yl)-2,5-pyrrolidinedione has been shown to have antitumor, antiviral, and anti-inflammatory activities, which make it a promising candidate for drug development. However, one limitation of using 1-(3-chlorophenyl)-3-(5,6-dimethyl-1H-benzimidazol-1-yl)-2,5-pyrrolidinedione in lab experiments is its low solubility in water, which can make it difficult to work with.
Future Directions
There are several future directions for research on 1-(3-chlorophenyl)-3-(5,6-dimethyl-1H-benzimidazol-1-yl)-2,5-pyrrolidinedione. One direction is to further investigate its mechanism of action. Another direction is to study its potential use in combination with other drugs for the treatment of cancer, viral infections, and inflammatory diseases. Furthermore, research can be conducted to improve the solubility of 1-(3-chlorophenyl)-3-(5,6-dimethyl-1H-benzimidazol-1-yl)-2,5-pyrrolidinedione in water, which would make it easier to work with in lab experiments.
Scientific Research Applications
1-(3-chlorophenyl)-3-(5,6-dimethyl-1H-benzimidazol-1-yl)-2,5-pyrrolidinedione has been extensively studied for its potential therapeutic applications. It has been shown to have antitumor, antiviral, and anti-inflammatory activities. 1-(3-chlorophenyl)-3-(5,6-dimethyl-1H-benzimidazol-1-yl)-2,5-pyrrolidinedione has been studied for its potential use in the treatment of cancer, viral infections, and inflammatory diseases.
properties
IUPAC Name |
1-(3-chlorophenyl)-3-(5,6-dimethylbenzimidazol-1-yl)pyrrolidine-2,5-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClN3O2/c1-11-6-15-16(7-12(11)2)22(10-21-15)17-9-18(24)23(19(17)25)14-5-3-4-13(20)8-14/h3-8,10,17H,9H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QQXWBHDIWZYCQN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C)N(C=N2)C3CC(=O)N(C3=O)C4=CC(=CC=C4)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClN3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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